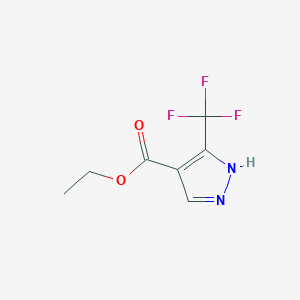

Ethyl 3-trifluoromethylpyrazole-4-carboxylate

説明

特性

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXIHSAEOXPAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344346 | |

| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

155377-19-8 | |

| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

合成ルートと反応条件

3-トリフルオロメチルピラゾール-4-カルボン酸エチルは、さまざまな合成ルートで合成できます。 一般的な方法の1つは、塩基の存在下で、3-アミノクロトン酸エチルとトリフルオロ酢酸無水物を反応させて、ピラゾール環を形成することです . 反応条件には、通常、0〜50°Cの温度範囲と2〜6時間の反応時間が含まれます .

工業生産方法

3-トリフルオロメチルピラゾール-4-カルボン酸エチルの工業生産には、通常、実験室法と同様の反応条件を使用した大規模合成が含まれます。 このプロセスには、高純度レベルを実現するための再結晶またはクロマトグラフィーなどの追加の精製手順が含まれる場合があります .

化学反応の分析

科学研究への応用

3-トリフルオロメチルピラゾール-4-カルボン酸エチルは、科学研究において幅広い用途があります。

化学: これは、さまざまな有機化合物や医薬品の合成における構成ブロックとして使用されます。

生物学: この化合物は、生化学アッセイや生物学的調査におけるプローブとして使用されます。

医学: 特定の酵素または受容体を標的とする薬剤の開発における中間体として役立ちます。

科学的研究の応用

Pharmaceutical Applications

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has been studied for its potential in drug development, particularly in creating compounds with anti-inflammatory and analgesic properties. Its derivatives have shown promising biological activities:

-

Analgesic and Anti-inflammatory Activities :

- Pyrazole derivatives, including this compound, have been linked to significant analgesic effects. For example, compounds derived from pyrazoles have demonstrated efficacy in reducing pain in various animal models .

- A study highlighted that certain pyrazole derivatives could inhibit the proliferation of cancer cells, suggesting potential use in oncology .

- Antimicrobial Properties :

- Anticancer Activity :

Agrochemical Applications

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is also recognized for its utility in agriculture:

-

Fungicidal Activity :

- This compound serves as an intermediate in the synthesis of several fungicides known as succinate dehydrogenase inhibitors (SDHIs). These fungicides are effective against various fungal pathogens affecting crops, including Alternaria species and other significant agricultural threats .

- The SDHI mechanism involves inhibiting mitochondrial respiration, which is crucial for fungal survival, thereby effectively controlling fungal diseases .

- Development of New Agrochemicals :

Synthesis and Derivatives

The synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate typically involves straightforward organic reactions that can be adapted to produce various derivatives with modified biological activities. The following table summarizes some key derivatives and their applications:

| Derivative | Biological Activity |

|---|---|

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylic acid | Antimicrobial and antifungal |

| Ethyl 5-substituted pyrazoles | Analgesic and anti-inflammatory |

| Pyrazole derivatives with carbohydrazide moiety | Anticancer properties |

Case Studies

- Case Study on Anticancer Activity :

-

Case Study on Agrochemical Efficacy :

- Research conducted by crop protection companies revealed that formulations containing ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate showed improved efficacy against Zymoseptoria tritici, a major pathogen affecting wheat crops. The results indicated a need for continued development of this compound into commercially viable fungicides .

作用機序

類似の化合物との比較

類似の化合物

- 3-トリフルオロメチルピラゾール-4-カルボン酸アミドエチル

- 3-トリフルオロメチルピラゾール-4-カルボン酸エチル

- 3-トリフルオロメチルピラゾール-4-カルボン酸メチル

独自性

3-トリフルオロメチルピラゾール-4-カルボン酸エチルは、そのエチルエステル基のためにユニークです。これは、類似体と比較して、独特の溶解性と反応性を付与します。 トリフルオロメチル基は、安定性と親油性を高め、さまざまな研究アプリケーションで貴重な化合物になります.

類似化合物との比較

Similar Compounds

- Ethyl 3-trifluoromethylpyrazole-4-carboxamide

- Ethyl 3-trifluoromethylpyrazole-4-carboxylic acid

- Methyl 3-trifluoromethylpyrazole-4-carboxylate

Uniqueness

This compound is unique due to its ethyl ester group, which imparts distinct solubility and reactivity properties compared to its analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications .

生物活性

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (ETPC) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has the chemical formula and features a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester. The incorporation of fluorinated groups is known to enhance lipophilicity, solubility, and overall bioactivity, making compounds like ETPC valuable in medicinal chemistry .

1. Antimicrobial Activity

ETPC has demonstrated notable antimicrobial properties. A study evaluated various pyrazole derivatives, including ETPC, revealing significant activity against a range of bacterial and fungal strains. The presence of the trifluoromethyl group was linked to enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of ETPC Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | E. coli | 15 |

| S. aureus | 18 | |

| Fusarium oxysporum | 20 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of ETPC has been highlighted in several studies. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vivo models demonstrated that ETPC significantly reduced edema and inflammatory markers, suggesting its utility as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity of ETPC

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | 45 | 75 |

3. Anticancer Properties

Recent investigations have indicated that ETPC exhibits anticancer activity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation. For instance, studies showed that ETPC had an IC50 value of against A549 lung cancer cells, demonstrating potent anticancer effects .

Table 3: Anticancer Activity of ETPC

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | 0.0517 |

| HeLa (Cervical) | 0.075 |

| HepG2 (Liver) | 0.060 |

The biological activities of ETPC can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, ETPC reduces the synthesis of prostaglandins involved in inflammation .

- Induction of Apoptosis : In cancer cells, ETPC triggers apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins .

- Antimicrobial Mechanism : The trifluoromethyl group enhances membrane permeability in microbial cells, leading to increased susceptibility to the compound .

Case Studies

Several case studies have highlighted the therapeutic potential of ETPC:

- Case Study on Inflammation : In a murine model of carrageenan-induced paw edema, administration of ETPC significantly reduced paw swelling compared to control groups, indicating its effectiveness as an anti-inflammatory agent .

- Case Study on Cancer Treatment : A study involving human cancer cell lines showed that treatment with ETPC not only inhibited cell growth but also led to marked changes in cell morphology indicative of apoptosis .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, and how are key intermediates characterized?

A common method involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives under basic conditions. For example, describes a protocol using 1-chloro-2-methylpropan-2-ol and potassium carbonate in N,N-dimethylacetamide at 80°C for 10 hours. The reaction yields the target compound alongside a side product, which is removed via silica gel chromatography. Characterization typically employs LC-MS, -NMR, and -NMR to confirm purity and structure .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- -NMR : Identifies proton environments (e.g., trifluoromethyl group splitting patterns and ethyl ester signals at δ 4.10–4.33 ppm) .

- LC-MS : Validates molecular weight (m/z 208.14) and detects impurities .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700–1710 cm and pyrazole ring vibrations .

Q. How is crystallographic data analyzed for pyrazole derivatives like this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL ( ) is standard. The trifluoromethyl group’s electron density maps and torsion angles are refined using constraints. Mercury software ( ) aids in visualizing intermolecular interactions (e.g., H-bonding with ester groups) .

Advanced Research Questions

Q. How can reaction yields be optimized for copper-catalyzed derivatization of this compound?

details a click chemistry approach using copper sulfate/sodium ascorbate to synthesize triazole-pyrazole hybrids. Key optimizations include:

- Solvent ratio : THF/water (1:1) improves solubility of azide intermediates.

- Temperature : 50°C for 72 hours balances reaction rate and side-product formation.

- Purification : Dry-loading on Celite before flash chromatography (CHCl/MeOH gradient) enhances yield (41% achieved) .

Q. How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals to assess electrophilic/nucleophilic sites. demonstrates this for pyrazole-4-carboxylic acid derivatives, correlating HOMO-LUMO gaps with biological activity. Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or receptors .

Q. What strategies resolve NMR signal overlap in trifluoromethyl-substituted pyrazoles?

Q. How are stereochemical challenges addressed in synthesizing pyrazole-containing pharmacophores?

highlights chiral HPLC or enzymatic resolution for enantiopure derivatives. For example, aprepitant analogs ( ) use (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol as a chiral auxiliary. X-ray crystallography confirms absolute configuration .

Methodological Challenges & Data Contradictions

Q. How to troubleshoot low yields in triazole-pyrazole hybrid synthesis?

- Byproduct analysis : TLC monitoring (e.g., CHCl/MeOH 30:1) identifies unreacted azides.

- Catalyst loading : Excess copper sulfate (>0.2 equiv) may promote side reactions; ascorbate stabilizes Cu(I) .

- Workup : Ensure complete extraction (3× CHCl) to recover polar intermediates .

Q. How to reconcile discrepancies in ADMET predictions vs. experimental data?

reports GI absorption and BBB permeability via computational models (e.g., SwissADME). Experimental validation uses:

Q. What are the pitfalls in interpreting crystallographic data for fluorine-rich compounds?

- Disorder modeling : Trifluoromethyl groups often exhibit rotational disorder; PART instructions in SHELXL refine occupancy .

- False hydrogen bonds : Fluorine’s electronegativity may mimic H-bonding; AIM analysis distinguishes electrostatic interactions .

Tables of Key Data

Q. Table 1. Synthetic Conditions for Pyrazole Derivatives

| Reaction Type | Conditions | Yield | Key Ref. |

|---|---|---|---|

| Cyclocondensation | KCO, DMAc, 80°C, 10 h | 60–70% | |

| Click Chemistry | CuSO, THF/HO, 50°C, 72 h | 41% | |

| Hydrolysis | NaOH, EtOH, reflux, 4 h | 72% |

Q. Table 2. NMR Assignments for Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Ethyl CH | 4.10–4.33 | q | OCHCH |

| Pyrazole C-3 | 144.7 | - | CF-substituted |

| COOEt C=O | 160.8 | - | Ester carbonyl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。